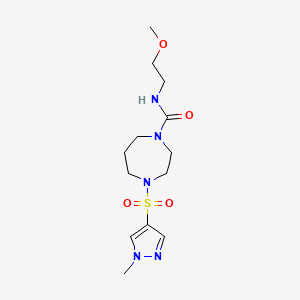
N-(2-methoxyethyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C13H23N5O4S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxyethyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C13H23N5O4S
- Molecular Weight : 345.42 g/mol
- CAS Number : 2034489-21-7
- Structure : The compound features a diazepane ring, a sulfonyl group, and a pyrazole moiety, which are known to contribute to its biological activity.
Biological Activity Overview
Research on this compound indicates several potential biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown moderate to excellent activity against various bacterial strains .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against cancer cell lines. For example, analogs of pyrazole have demonstrated significant growth inhibition in MCF-7 (breast cancer) and MDA-MB-468 cell lines .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes linked to cancer proliferation.
- Interaction with Receptors : The presence of a pyrazole ring suggests potential interaction with neurotransmitter receptors or other cellular targets.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Screening
A study conducted on various pyrazole derivatives, including the target compound, demonstrated that most exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 2: Cytotoxicity Evaluation
In vitro studies on MCF-7 and MDA-MB-468 cell lines indicated that the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The findings suggest that the compound may induce apoptosis in cancer cells through activation of intrinsic pathways .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O4S/c1-16-11-12(10-15-16)23(20,21)18-6-3-5-17(7-8-18)13(19)14-4-9-22-2/h10-11H,3-9H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKJDRPNUFBEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













